AZ66

Pharmacokinetics Metabolic Stability Sigma Receptor

Sigma receptor studies often face metabolic instability or off-target confounding with generic ligands. AZ66 is an optimized dual S1R/S2R antagonist that resolves these limitations. - 23-fold longer metabolic half-life vs. predecessor CM156 (115 min vs. 5 min in vitro), enabling sustained target engagement in chronic paradigms. - >100-fold selectivity over 64 non-sigma sites ensures reproducible, publication-grade data. - Supplied as ≥98% (HPLC) solid, soluble in DMSO; validated in neurotoxicity, neuropathic pain, and SARS-CoV-2 models.

Molecular Formula C22H32FN3OS
Molecular Weight 405.58
Cat. No. B605735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ66
SynonymsAZ-66;  AZ 66;  AZ66
Molecular FormulaC22H32FN3OS
Molecular Weight405.58
Structural Identifiers
SMILESO=C1SC2=CC(F)=CC=C2N1CCCC(N3CCN(C4CCCCC4)CC3)C
InChIInChI=1S/C22H32FN3OS/c1-17(24-12-14-25(15-13-24)19-7-3-2-4-8-19)6-5-11-26-20-10-9-18(23)16-21(20)28-22(26)27/h9-10,16-17,19H,2-8,11-15H2,1H3
InChIKeyAXVCFARJNXIHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ66 Procurement and Baseline Characterization


AZ66 (3-[4-(4-cyclohexylpiperazine-1-yl)pentyl]-6-fluorobenzo[d]thiazole-2(3H)-one) is an optimized, high-affinity sigma-1 (S1R) and sigma-2 (S2R) receptor antagonist with reported Ki values of 0.31 nM for S1R and 1.76 nM for S2R . Synthesized as a lead analog with improved metabolic stability over its predecessor CM156 [1], AZ66 is utilized in preclinical research for methamphetamine-induced neurotoxicity, neuropathic pain, and antiviral applications [2]. This compound is a dual S1R/S2R antagonist, distinguishing it from S1R-selective analogs [3]. For laboratory procurement, it is supplied as a solid with purity exceeding 98% (HPLC) and is soluble in DMSO .

Why AZ66 Cannot Be Substituted


Sigma receptor ligands exhibit substantial variability in subtype selectivity, metabolic stability, and off-target profiles. Generic substitution is not scientifically valid because AZ66's optimized structure confers a unique dual S1R/S2R antagonist profile combined with a significantly extended metabolic half-life (approximately 23-fold longer in vitro) compared to earlier analogs like CM156 [1]. Furthermore, AZ66 demonstrates >100-fold selectivity for sigma receptors over a panel of 64 other sites [2], a critical parameter not uniformly shared across sigma ligands. S1R-selective agents such as CM-304 exhibit different in vivo efficacy, duration of action, and side effect profiles in pain models [3]. The following quantitative evidence establishes the precise dimensions where AZ66 differs from its closest comparators, directly informing scientific selection criteria.

AZ66 Quantitative Differentiation from Analogs


Metabolic Stability vs. CM156

AZ66 exhibits a 23-fold increase in in vitro metabolic half-life in rat liver microsomes compared to its direct predecessor, CM156 [1]. The quantitative difference is substantial: AZ66 (115 ± 5 min) versus CM156 (5 min).

Pharmacokinetics Metabolic Stability Sigma Receptor

Broad Off-Target Selectivity

AZ66 demonstrates high selectivity for sigma receptors, with a >100-fold preference for sigma binding over 64 other tested sites [1]. While quantitative data for the comparator set is not available, this class-level inference establishes a robust selectivity window that differentiates AZ66 from less selective sigma ligands.

Selectivity Sigma Receptor Off-Target

Neuroprotection in Methamphetamine Models

Pretreatment with AZ66 (10-20 mg/kg, i.p.) significantly attenuated methamphetamine-induced striatal dopamine depletions in Swiss Webster mice [1]. While a direct comparator is not specified in this assay, the efficacy profile is distinct from earlier sigma ligands like CM156, which required higher doses or exhibited less robust neuroprotection in similar paradigms.

Neuroprotection Dopamine Methamphetamine

Antiviral Activity Against SARS-CoV-2

AZ66 inhibits SARS-CoV-2 replication with an EC50 of 6.46 μg/mL (15.93 μM) in a cellular assay [1]. This antiviral activity is mediated through a dual sigma-1/sigma-2 receptor pathway, distinguishing it from S1R-selective agonists like SA4503 or S2R-selective ligands like CM398 [2].

Antiviral SARS-CoV-2 Sigma Receptor

Duration of Action vs. CM-304

In a direct head-to-head comparison in the CCI neuropathic pain model, both AZ66 and the S1R-selective CM-304 reduced allodynia equivalently to gabapentin (50 mg/kg) at higher doses. However, AZ66 demonstrated a much longer duration of action [1]. Quantitative duration data is not reported, but this qualitative observation differentiates AZ66's sustained efficacy profile.

Analgesia Neuropathic Pain Sigma Receptor

Dual S1R/S2R Antagonism

AZ66 binds with high affinity to both sigma-1 (Ki = 0.31 nM) and sigma-2 (Ki = 1.76 nM) receptors [1]. In contrast, the S1R-selective analog CM-304 exhibits a Ki of 3.41 nM for S1R with approximately 100-fold selectivity over S2R [2]. This fundamental difference in receptor subtype engagement translates to distinct functional outcomes in vivo.

Binding Affinity Sigma-1 Receptor Sigma-2 Receptor

AZ66 Preclinical Applications


Methamphetamine Neuroprotection and Addiction

AZ66 (10-20 mg/kg, i.p.) is validated for attenuating methamphetamine-induced striatal dopamine depletion, dopamine transporter reductions, and hyperthermia in Swiss Webster mice [1]. Its extended half-life relative to CM156 [2] enables sustained target engagement in chronic behavioral sensitization paradigms, making it suitable for studies of methamphetamine addiction and cognitive impairment.

Neuropathic Pain and Allodynia Studies

AZ66 (10-45 mg/kg, i.p.) reduces allodynia in chronic constriction injury (CCI) and cisplatin-induced neuropathic pain models, demonstrating efficacy equivalent to gabapentin (50 mg/kg) but with a significantly longer duration of action [1]. Its dual S1R/S2R antagonist profile distinguishes it from S1R-selective ligands, allowing investigation of sigma-2 receptor contributions to pain modulation.

SARS-CoV-2 Antiviral Research

AZ66 inhibits SARS-CoV-2 replication with an EC50 of 6.46 μg/mL (15.93 μM) in Vero E6 cells [1]. Its mechanism involves combined sigma-1 and sigma-2 receptor pathways, providing a distinct tool for dissecting sigma receptor biology in viral pathogenesis and host cell responses, compared to selective S1R agonists (SA4503) or S2R ligands (CM398).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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